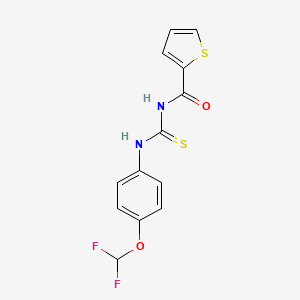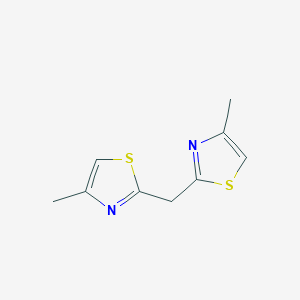
Bis(4-methylthiazol-2-yl)methylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(4-methylthiazol-2-yl)methylene (BMTM) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their potential as anticancer agents. The structural motif of thiazole is present in several compounds that exhibit cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have been synthesized and evaluated for their antitumor activity, showing promising results .
Antimicrobial and Antifungal Properties
The thiazole ring is a common feature in many antimicrobial and antifungal drugs. Bis(4-methylthiazol-2-yl)methylene derivatives could potentially act as precursors for the development of new drugs in this category, targeting a wide range of microbial and fungal pathogens .
Neuroprotective Effects
Thiazoles are known to possess neuroprotective properties. Research into bis(4-methylthiazol-2-yl)methylene could lead to the development of new neuroprotective drugs that could be beneficial in treating neurodegenerative diseases .
Anti-Inflammatory and Analgesic Applications
Compounds containing the thiazole moiety have been reported to exhibit significant anti-inflammatory and analgesic activities. This suggests that bis(4-methylthiazol-2-yl)methylene could be used in the synthesis of new anti-inflammatory and pain-relief medications .
Antiviral and Anti-HIV Effects
Thiazole derivatives have shown potential in the treatment of viral infections, including HIV. The exploration of bis(4-methylthiazol-2-yl)methylene in this field could contribute to the discovery of novel antiviral compounds with improved efficacy .
Antioxidant Properties
The antioxidant capacity of thiazole compounds makes them valuable in the fight against oxidative stress-related conditions. Bis(4-methylthiazol-2-yl)methylene could be investigated for its antioxidant applications, providing a basis for therapeutic interventions in diseases caused by oxidative damage .
properties
IUPAC Name |
4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPDEFMTQJQHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2906802.png)
![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2906803.png)
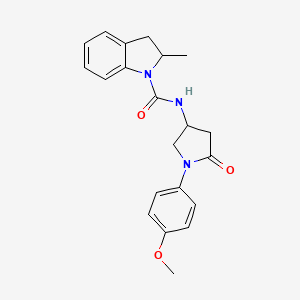
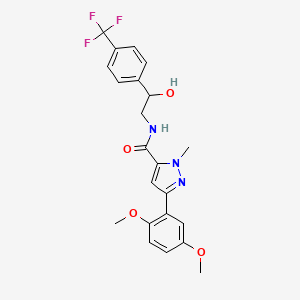
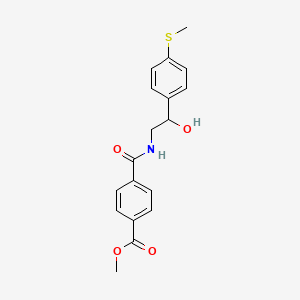
![3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2906809.png)
![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2906811.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2906812.png)
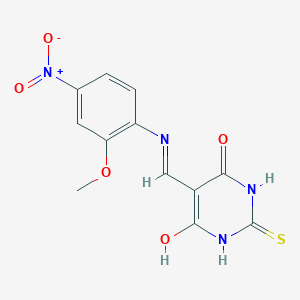
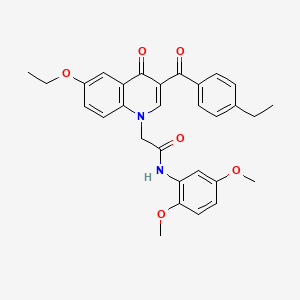
![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2906818.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2906822.png)
![(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2906823.png)
